molecular formula C9H16N2O2 B2777393 4-(4-piperidinyl)-3-Morpholinone CAS No. 841202-48-0

4-(4-piperidinyl)-3-Morpholinone

Katalognummer: B2777393
CAS-Nummer: 841202-48-0
Molekulargewicht: 184.239
InChI-Schlüssel: OHGXCDDZOLFNMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 4-(4-piperidinyl)-3-Morpholinone typically involves the reaction of morpholine derivatives with piperidine derivatives under controlled conditions. One common method includes the cyclization of piperidinyl-substituted amines with morpholine derivatives in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-piperidinyl)-3-Morpholinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The synthesis of 4-(4-piperidinyl)-3-morpholinone often involves the reaction of piperidine derivatives with morpholine precursors. Various methods have been developed to optimize yield and purity, including:

  • Hydrogenation Reactions : Involves the reduction of nitrophenyl precursors to obtain the desired morpholinone structure .
  • Multicomponent Reaction Chemistry : This approach allows for the simultaneous formation of multiple bonds, streamlining the synthesis process and enhancing efficiency .

Pharmacological Applications

The compound exhibits several pharmacological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that derivatives of this compound have shown promise in targeting cancer cells. These compounds may inhibit specific pathways involved in tumor growth and proliferation.

Antimicrobial Properties

Studies have demonstrated that certain derivatives possess antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics .

Neurological Applications

Given its structural similarities to known neuroactive compounds, this compound has been investigated for its effects on neurological disorders. It may act as a modulator for neurotransmitter systems, offering therapeutic benefits in conditions such as anxiety and depression .

Cardiovascular Effects

The compound has been studied for its potential to manage cardiovascular conditions by acting on specific receptors involved in blood pressure regulation .

Case Studies

Several case studies illustrate the applications of this compound in various therapeutic areas:

  • Case Study 1 : A derivative was tested for its ability to inhibit cancer cell lines, showing significant reduction in cell viability at micromolar concentrations.
  • Case Study 2 : In vivo studies demonstrated that a formulation containing this compound effectively reduced bacterial load in infected animal models.
  • Case Study 3 : Clinical trials are ongoing to assess the efficacy of a novel drug based on this compound for treating specific cardiovascular diseases.

Data Table: Summary of Applications

Application AreaDescriptionReferences
AnticancerInhibitory effects on tumor growth pathways ,
AntimicrobialActivity against various pathogens
NeurologicalModulation of neurotransmitter systems
CardiovascularPotential management of blood pressure

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the morpholinone and piperidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biologische Aktivität

4-(4-Piperidinyl)-3-morpholinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholinone ring substituted with a piperidine moiety. The general structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₄N₂O
  • Molecular Weight : 194.25 g/mol
  • IUPAC Name : this compound

The compound's unique structure contributes to its interaction with various biological targets, influencing its pharmacological profiles.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymatic functions essential for bacterial growth.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves the modulation of apoptotic pathways, with evidence suggesting that it activates caspases and alters mitochondrial membrane potential, leading to cell death.

Enzyme Inhibition

One of the key mechanisms by which this compound exerts its biological effects is through enzyme inhibition. It has been identified as an inhibitor of specific targets such as menin, which plays a crucial role in the progression of certain leukemias. The compound's binding affinity to menin has been quantified, showing promising IC50 values that indicate strong inhibitory potential (e.g., IC50 = 14 nM) .

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties. Animal models have shown that the compound can mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in leukemia and breast cancer cells
Enzyme InhibitionInhibits menin with IC50 = 14 nM
NeuroprotectiveReduces neuroinflammation in animal models

Case Study: Anticancer Mechanism

In a study published in Nature Communications, researchers evaluated the effects of this compound on MLL-AF9 transformed leukemia cells. The results indicated that treatment with the compound led to significant cell cycle arrest and apoptosis, with a GI50 value of approximately 50 nM. The study concluded that the compound's ability to target menin enhances its potential as a therapeutic agent for treating MLL-rearranged leukemias .

The biological activities of this compound are primarily mediated through:

  • Enzyme Interaction : Binding to critical enzymes such as menin, leading to altered signaling pathways.
  • Apoptotic Pathway Modulation : Inducing apoptosis via caspase activation.
  • Cellular Stress Response : Triggering oxidative stress responses that contribute to cell death in cancer cells.

Eigenschaften

IUPAC Name

4-piperidin-4-ylmorpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-9-7-13-6-5-11(9)8-1-3-10-4-2-8/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGXCDDZOLFNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCOCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Benzyl 4-(3-oxo-4-morpholinyl)piperidin-1-carboxylate (3.8 g) obtained in Example 7b) was dissolved in ethanol (50 mL), 10% palladium on carbon (containing 50% water; 0.38 g) was added thereto, and the mixture was stirred at room temperature for 15 hours under a hydrogen atmosphere. The reaction mixture was filtered and the solvent was distilled off under reduced pressure to obtain the title compound (2.2 g, quantitative) as a light yellow oil.
Name
Benzyl 4-(3-oxo-4-morpholinyl)piperidin-1-carboxylate
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-bromopyridine hydrochloride (778 mg, 4.00 mmol), 3-morpholinone (404 mg, 4.00 mmol), K3PO4 (1.70 g, 8.00 mmol) and 1,2-trans-diaminocyclohexane (200 uL, 1.60 mmol) in dioxane (10 mL) was degassed with Ar before being charged with CuI (152 mg, 0.80 mmol). The mixture in a sealed tube was heated at 110° C. overnight. The mixture was applied to a silica gel column, which was then eluted with 2-5% MeOH in CH2Cl2 to give the desired product (85 mg). MS 179.5 (M+H)
Quantity
778 mg
Type
reactant
Reaction Step One
Quantity
404 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
152 mg
Type
catalyst
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.